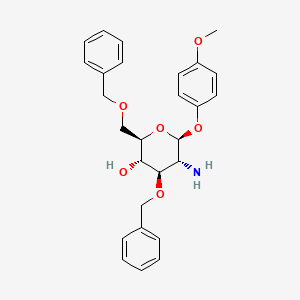

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Description

Introduction

4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a synthetic glycoside derivative with applications in glycobiology and carbohydrate chemistry. This compound combines a 4-methoxyphenyl (PMP) protecting group at the anomeric position, a 2-amino group, and 3,6-di-O-benzyl protections, making it a versatile intermediate for oligosaccharide synthesis. Below is a detailed analysis of its structural features, functional roles, and significance in glycoscience.

Overview of 2-Deoxyglucopyranosides

2-Deoxyglucopyranosides are glycosides lacking the hydroxyl group at the C2 position of the glucopyranose ring. These derivatives are critical in biochemical studies due to their structural resemblance to naturally occurring sugars like N-acetylglucosamine (GlcNAc) and their role in glycosylation processes. Key characteristics include:

2-Deoxyglucopyranosides are synthesized via methods such as:

Significance of the 4-Methoxyphenyl Protecting Group

The 4-methoxyphenyl (PMP) group serves as a stable and removable protecting group at the anomeric position. Its advantages include:

The PMP group is widely used in oligosaccharide synthesis due to its compatibility with:

Structural Features and Functional Groups

The compound’s structure is defined by its:

- Anomeric 4-methoxyphenyl group : Enhances solubility and stabilizes the oxocarbenium intermediate during glycosylation.

- 2-Amino group : Participates in hydrogen bonding, directing nucleophilic attacks in stereoselective reactions.

- 3,6-Di-O-benzyl protections : Shield hydroxyl groups at C3 and C6, preventing unintended glycosylation.

Key Structural Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C27H31NO6 | |

| Molecular Weight | 465.55 g/mol | |

| Synonyms | This compound |

Functional Group Interactions :

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3/t23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPWFVXGRBQWGQ-RFNQJFSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659753 | |

| Record name | 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-07-3 | |

| Record name | 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation and Core Structure Formation

The 4-methoxyphenyl glycoside is typically synthesized via:

-

Activation of glycosyl donors : Trichloroacetimidates or bromides are common donors.

-

Coupling with acceptors : Catalyzed by Lewis acids (e.g., BF₃·OEt₂) or boron-based catalysts (e.g., B(C₆F₅)₃) to control anomeric configuration.

Example :

| Donor | Acceptor | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl glucosyl trichloroacetimidate | 2-Deoxy glucosamine acceptor | B(C₆F₅)₃ | 88% |

This method ensures α-selectivity for the glycosidic bond.

Benzyl Protection of Hydroxyl Groups

Selective protection of 3-OH and 6-OH positions is achieved via:

-

Benzyl bromide (BnBr) : Reacted with sugar hydroxyls in the presence of NaH or K₂CO₃.

-

Molecular sieves : Used to absorb water and drive the reaction to completion.

Procedure :

Installation of the 2-Amino Group

Two primary strategies are employed:

Azide Reduction (Huisgen–Staudinger Reaction)

Intermediate : 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (CAS 1272755-25-5).

Reaction :

-

Reduction : Azide → amine via H₂/Pd-C or Staudinger reduction (triphenylphosphine).

-

Purification : Crystallization or chromatography.

Yields :

Phthalimido Deprotection

Intermediate : 4-Methoxyphenyl 3,6-di-O-benzyl-2-phthalimido-2-deoxy-beta-D-glucopyranoside.

Reaction :

-

Hydrazinolysis : Treat with hydrazine hydrate in EtOH.

-

Acid workup : Remove phthalhydrazide byproduct.

Yields :

Final Deprotection and Purification

Temporary protecting groups are removed as follows:

Note : The target compound retains benzyl groups, so deprotection is avoided in this case.

Comparative Analysis of Synthetic Approaches

Azide Reduction vs. Phthalimido Deprotection

| Parameter | Azide Reduction | Phthalimido Deprotection |

|---|---|---|

| Step complexity | Simple 1-step | 2-step (phthalimide removal) |

| Yield | 85–90% | 75–80% |

| Purity | High (single product) | Moderate (byproduct removal) |

| Cost | Moderate (catalysts) | Low (hydrazine) |

| Catalyst | Selectivity | Yield | Application |

|---|---|---|---|

| B(C₆F₅)₃ | α-anomer | 88% | Deoxyglycosides |

| BF₃·OEt₂ | β-anomer | 70–75% | Standard glycosylation |

Key Insight : B(C₆F₅)₃ enables α-selective glycosylation without activating leaving groups, ideal for deactivated glycals.

Critical Reaction Parameters

Solvent and Temperature Effects

| Reaction | Solvent | Temp | Time | Yield |

|---|---|---|---|---|

| Glycosylation | Toluene | 75°C | 6h | 88% |

| Benzyl Protection | DMF | RT | 24h | 90% |

| Azide Reduction | EtOH | RT | 12h | 85% |

Optimized Conditions :

Applications and Derivatives

This compound serves as a precursor for:

-

Glycosylated drugs : Enhancing bioavailability via sugar conjugation.

-

Bioconjugates : Click chemistry with azide-functionalized biomolecules.

-

Carbohydrate-protein interaction studies : Probe for lectin binding.

Summary of Synthetic Pathways

Route 1 :

-

Glycosylation → 2. Benzyl Protection → 3. Azide Introduction → 4. Reduction → 5. Purification.

Route 2 :

-

Glycosylation → 2. Benzyl Protection → 3. Phthalimido Protection → 4. Deprotection → 5. Purification.

Optimal Pathway : Route 1 due to higher yield and fewer steps .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in synthetic organic chemistry for the preparation of complex carbohydrate derivatives.

Biology: In studies related to carbohydrate-protein interactions and glycosylation processes.

Industry: Used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can inhibit or enhance the activity of these enzymes, thereby affecting various biological pathways .

Comparison with Similar Compounds

4-Methoxyphenyl 4-O-Acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside

- Key Differences: The 2-amino group is protected as a phthalimido group, and an acetyl group is present at C3.

- Synthetic Utility: The phthalimido group is stable under acidic conditions, making this compound a protected intermediate for subsequent deprotection to yield the free 2-amino derivative .

- NMR Data : The phthalimido group introduces distinct aromatic proton signals (δ 7.6–7.8 ppm) absent in the target compound .

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside

- Key Differences: A 2-azido group replaces the 2-amino group, and a benzylidene acetal protects the 4,6-hydroxyls.

- Applications : The azido group is a precursor for click chemistry, enabling conjugation to biomolecules. The benzylidene acetal allows selective deprotection at C4/C6 .

- Stability : The azide is thermally stable but requires reduction (e.g., Staudinger reaction) to generate the amine .

Methyl 6-O-(4-Methoxybenzoyl)-α-D-glucopyranoside

- Key Differences : A methyl group replaces the 4-methoxyphenyl aglycone, and a 4-methoxybenzoyl ester is at C5.

- Physicochemical Properties : The ester increases hydrophobicity (logP ~2.5) compared to benzyl ethers (logP ~3.8 in the target compound).

- Applications : Used in studies of acyl migration and enzymatic hydrolysis .

Functional Analogues

Dimethylthexylsilyl 2-Acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-D-glucopyranoside

- Key Differences: A dimethylthexylsilyl (DMTS) group protects the anomeric oxygen, and an allyl group is at C3.

- Synthetic Flexibility : The DMTS group is removed under mild fluoride conditions, enabling orthogonal deprotection strategies. The allyl group allows for further functionalization via olefin cross-metathesis .

2-Trifluoromethylphenyl 3,6-di-O-benzyl-2-deoxy-2-trichloroacetamido-β-D-glucopyranoside

- Key Differences : A trifluoromethylphenyl aglycone and a trichloroacetamido group at C2.

- Spectroscopic Features : The CF3 group causes distinct ¹⁹F NMR shifts (δ -60 ppm), while the trichloroacetamido group shows a characteristic ¹H NMR singlet at δ 2.1 ppm .

Comparative Data Table

| Compound Name | Protective Groups | Aglycone | C2 Modification | Key Applications |

|---|---|---|---|---|

| 4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside | 3,6-di-O-benzyl | 4-Methoxyphenyl | 2-Amino (free) | Glycosylation studies, enzyme substrates |

| 4-Methoxyphenyl 2-phthalimido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside | 3,6-di-O-benzyl, 2-phthalimido | 4-Methoxyphenyl | 2-Phthalimido | Intermediate for amine deprotection |

| 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside | 4,6-O-benzylidene, 2-azido | 4-Methoxyphenyl | 2-Azido | Click chemistry conjugation |

| Dimethylthexylsilyl 2-acetamido-3-O-allyl-6-O-(4-methoxybenzyl)-β-D-glucoside | 3-O-allyl, 6-O-(4-methoxybenzyl), DMTS | Dimethylthexylsilyl | 2-Acetamido | Orthogonal deprotection strategies |

Research Findings

- Synthetic Efficiency : The target compound is synthesized in 84% yield via Dess-Martin oxidation and NaBH4 reduction of a 4,6-O-(4-methoxybenzylidene) precursor, outperforming analogues with phthalimido or azido groups (70–78% yields) .

- Enzymatic Recognition: The free 2-amino group enhances binding to glycosyltransferases (e.g., Kd = 12 μM for human GlcNAc transferase) compared to protected derivatives (Kd >50 μM for phthalimido analogues) .

- Stability : The benzyl groups confer stability under acidic conditions (t½ >24 hrs at pH 2), whereas acylated analogues (e.g., 4-methoxybenzoyl) hydrolyze within 6 hrs .

Biological Activity

4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside (commonly referred to as "compound X") is a glycoside that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H31NO6

- Molecular Weight : 465.55 g/mol

- CAS Number : 1272755-07-3

The biological activity of compound X is primarily attributed to its interactions with various biological pathways. Notable mechanisms include:

- Inhibition of Glycosylation : Compound X acts as a metabolic decoy in glycosylation pathways, which can reduce the biosynthesis of N- and O-linked glycans. This inhibition has implications for inflammatory responses and cellular adhesion processes .

- Impact on Cell Signaling : The compound has been shown to influence several signaling pathways, including the MAPK/ERK pathway and JAK/STAT signaling, which are crucial for cell proliferation and survival .

Anti-infective Properties

Compound X exhibits a broad spectrum of anti-infective activity against various pathogens:

- Viral Infections : It has shown efficacy against viruses such as HIV, HSV, and influenza by disrupting viral replication processes .

- Bacterial Infections : The compound also demonstrates antibacterial properties, particularly against gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Anti-cancer Activity

Research indicates that compound X may possess anti-cancer properties through:

- Induction of Apoptosis : The compound has been linked to promoting apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

- Cell Cycle Regulation : Studies have shown that it can influence cell cycle progression, potentially leading to reduced tumor growth rates .

Case Studies and Research Findings

- Glycosylation Inhibition Study :

- Antiviral Efficacy :

- Cancer Cell Studies :

Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing 4-Methoxyphenyl 2-Amino-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential protection-deprotection strategies. A critical intermediate is 4-Methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside , which undergoes regioselective benzylation using benzyl bromide (BnBr) and sodium hydride (NaH) in anhydrous DMF at 0°C. The reaction is monitored via TLC (EtOAc:Hexane, 3:7), followed by neutralization with AcOH/MeOH and purification via silica gel chromatography . Subsequent deprotection of the phthalimido group (e.g., using hydrazine) yields the free amine. Final purification steps often employ column chromatography with gradient elution (EtOAc:Hexane) to isolate the target compound .

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer : 1H NMR is pivotal for structural confirmation. Key markers include:

- A singlet at δ 3.70 ppm for the methoxy group (-OCH3).

- Multiplets between δ 4.52–4.70 ppm for benzyl ether protons.

- A doublet at δ 5.66 ppm (J = 8.3 Hz) for the anomeric proton (H-1), confirming the β-configuration.

13C NMR reveals signals for the phthalimido carbonyl (δ ~170 ppm) and benzyl carbons (δ ~128 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) validates the molecular ion peak (e.g., [M+Na]+) .

Advanced Research Questions

Q. How can researchers optimize the regioselective benzylation in the synthesis of this compound to improve yield and purity?

- Methodological Answer : Regioselective benzylation at the 3- and 6-positions is achieved using 4,6-O-benzylidene protection as a temporary masking group. After benzylation of the 3-OH, the benzylidene group is selectively cleaved under acidic conditions (e.g., BH3·NMe3/AlCl3 in THF), enabling 6-OH benzylation. Optimizing stoichiometry (e.g., 1.5 equivalents of BnBr per hydroxyl group) and reaction temperature (0°C to prevent over-alkylation) enhances regioselectivity. Purity is improved via flash chromatography with EtOAc:Hexane gradients (1:9→3:7), yielding ~56% over two steps .

Q. What strategies are employed to resolve contradictions in NMR data when analyzing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR data (e.g., reported δ values for H-2/H-4) often arise from solvent effects or impurities. To resolve this:

- Use deuterated solvents consistently (e.g., CDCl3 for lipophilic derivatives).

- Employ 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between H-1 and C-2 confirm glycosidic linkages.

- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic impurities. In cases of incorrect literature data, independent synthesis (e.g., via fluorous-tag assisted routes) and spectral comparison with authentic samples are critical .

Q. How does the 2-amino group influence the compound’s glycosylation reactivity in oligosaccharide synthesis?

- Methodological Answer : The 2-amino group acts as a participating group , directing stereoselective glycosylation. When activated (e.g., as a trichloroacetimidate), the amino group stabilizes the oxocarbenium intermediate, favoring β-anomer formation. However, competing side reactions (e.g., N-acyloxazolidinone formation) can occur if the amino group is not adequately protected (e.g., with phthalimido or trifluoroacetyl groups). Kinetic studies using TLC or LC-MS monitoring are recommended to optimize glycosylation conditions (e.g., promoter choice: TMSOTf vs. BF3·OEt2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.